
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ is a quinoxaline derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation. In
Applications De Recherche Scientifique
Anticancer Applications
Research has identified derivatives of quinoxalinone as promising anticancer leads. For instance, studies have shown that compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity across a range of human tumor cell lines. These compounds are identified as novel classes of tubulin-binding tumor-vascular disrupting agents (VDAs) that target established blood vessels in tumors, showing potential in inhibiting tumor growth and inducing apoptosis without obvious signs of toxicity (Cui et al., 2017). Further optimization of these compounds has led to the discovery of more potent derivatives with enhanced drug-like properties, indicating a promising direction for anticancer therapy development.
Enzyme Inhibition and Molecular Interaction
The investigation into quinoxalinone derivatives has extended to their role as enzyme inhibitors and their molecular interactions. For example, the enantioselective hydrogenation of 2-methylquinoxaline to 2-methyl-1,2,3,4-tetrahydroquinoxaline has been catalyzed by specific iridium complexes, showcasing the compound's relevance in chemical synthesis and potential pharmaceutical applications (Bianchini et al., 1998).
Antioxidant and Corrosion Inhibition
Quinoxalinone derivatives have also been evaluated for their antioxidant capacity and as corrosion inhibitors. A study on mild steel corrosion inhibition in acidic medium demonstrated that these compounds, including those with methoxy and methyl groups, exhibit significant inhibition efficiency, acting through the formation of a protective film on the metal surface. This highlights their potential application in industrial processes and materials science (Tazouti et al., 2016).
Bioactivity and Ecological Role
Further research has shed light on the bioactivity and ecological roles of benzoxazinones, a class closely related to quinoxalinones. These compounds exhibit a wide range of bioactive properties, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The exploration of benzoxazinones and their derivatives as natural herbicide models and their significance in chemical defense mechanisms in plants opens new avenues for agricultural and pharmaceutical applications (Macias et al., 2009).
Propriétés
IUPAC Name |
6-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-4-3-7(14-2)5-9(8)12/h3-5H,6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOZWXIWOTXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

methanone](/img/structure/B2760464.png)
![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)
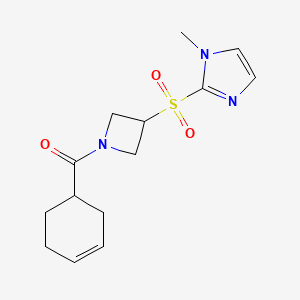
![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)
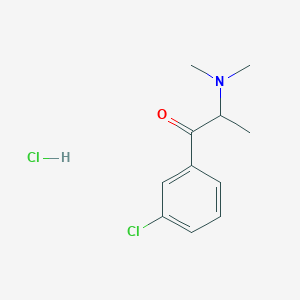
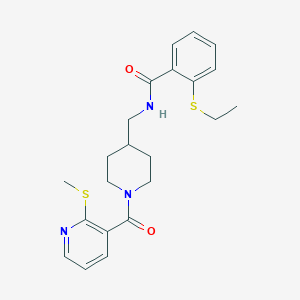
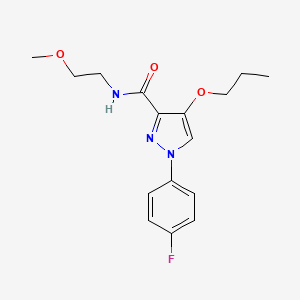

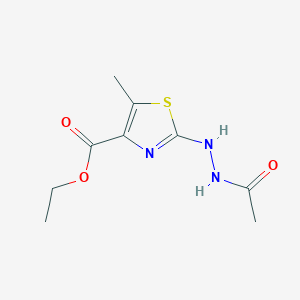
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)